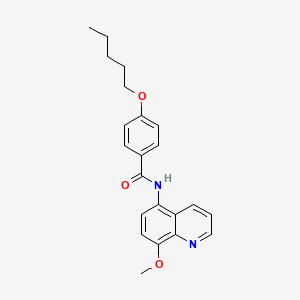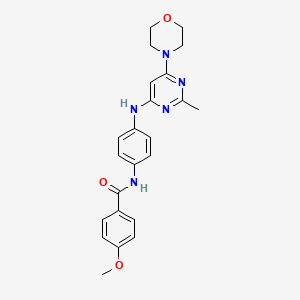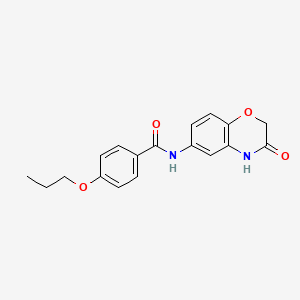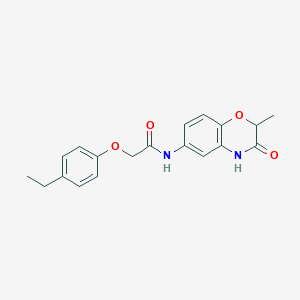
N-(8-methoxyquinolin-5-yl)-4-(pentyloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(8-methoxyquinolin-5-yl)-4-(pentyloxy)benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring substituted with a methoxy group at the 8th position and a benzamide moiety substituted with a pentyloxy group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-methoxyquinolin-5-yl)-4-(pentyloxy)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Synthesis of 8-methoxyquinoline: This can be achieved through the reaction of 8-hydroxyquinoline with methanol in the presence of an acid catalyst.
Formation of 8-methoxyquinolin-5-amine: The 8-methoxyquinoline is then subjected to nitration followed by reduction to yield 8-methoxyquinolin-5-amine.
Coupling with 4-(pentyloxy)benzoic acid: The 8-methoxyquinolin-5-amine is then coupled with 4-(pentyloxy)benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(8-methoxyquinolin-5-yl)-4-(pentyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The benzamide moiety can be reduced to form the corresponding amine.
Substitution: The methoxy and pentyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(8-methoxyquinolin-5-yl)-4-(pentyloxy)benzamide has found applications in several areas of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.
Medicine: Studied for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-(8-methoxyquinolin-5-yl)-4-(pentyloxy)benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The quinoline moiety may interact with DNA or proteins, leading to changes in cellular processes. The methoxy and pentyloxy groups may enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
3-butoxy-N-(8-methoxyquinolin-5-yl)benzamide: Similar structure with a butoxy group instead of a pentyloxy group.
N-(8-methoxyquinolin-5-yl)pentanamide: Similar structure with a pentanamide moiety instead of a benzamide moiety.
Uniqueness
N-(8-methoxyquinolin-5-yl)-4-(pentyloxy)benzamide is unique due to the specific combination of the quinoline ring, methoxy group, and pentyloxybenzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H24N2O3 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-(8-methoxyquinolin-5-yl)-4-pentoxybenzamide |
InChI |
InChI=1S/C22H24N2O3/c1-3-4-5-15-27-17-10-8-16(9-11-17)22(25)24-19-12-13-20(26-2)21-18(19)7-6-14-23-21/h6-14H,3-5,15H2,1-2H3,(H,24,25) |
InChI Key |
XBXUAKTWNZOHEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=C3C=CC=NC3=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11324906.png)
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide](/img/structure/B11324910.png)
![2-{3-[2-(acetylamino)-5-methylphenyl]-2-oxoquinoxalin-1(2H)-yl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B11324934.png)
![[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11324940.png)
![2-[(4-ethylphenyl)amino]-4-methyl-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11324944.png)
![N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-2-methoxybenzamide](/img/structure/B11324954.png)

![9-benzyl-3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B11324966.png)

![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-7-methoxy-1-benzoxepine-4-carboxamide](/img/structure/B11324970.png)
![N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11324972.png)



